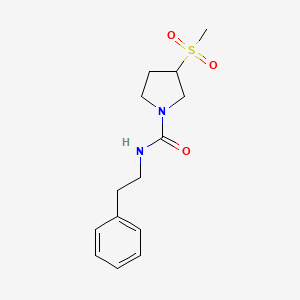
3-(methylsulfonyl)-N-phenethylpyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(methylsulfonyl)-N-phenethylpyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives This compound is characterized by the presence of a pyrrolidine ring, a phenethyl group, and a methylsulfonyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfonyl)-N-phenethylpyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Phenethyl Group: The phenethyl group can be introduced via a nucleophilic substitution reaction using a phenethyl halide and the pyrrolidine intermediate.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added through a sulfonylation reaction using a methylsulfonyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(methylsulfonyl)-N-phenethylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
3-(methylsulfonyl)-N-phenethylpyrrolidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections or inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(methylsulfonyl)-N-phenethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate specific enzymes, thereby modulating biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, influencing signal transduction and cellular responses.
Modulating Gene Expression: It can affect the expression of genes involved in various physiological processes.
類似化合物との比較
3-(methylsulfonyl)-N-phenethylpyrrolidine-1-carboxamide can be compared with other similar compounds, such as:
Sulfonamide Derivatives: These compounds share the sulfonamide moiety and may exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring may have comparable chemical properties and reactivity.
Phenethyl Derivatives: These compounds contain the phenethyl group and may have similar pharmacological effects.
List of Similar Compounds
- N-phenethyl-4-piperidone
- N-phenethyl-2-pyrrolidone
- N-phenethyl-3-pyrrolidone
特性
IUPAC Name |
3-methylsulfonyl-N-(2-phenylethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-20(18,19)13-8-10-16(11-13)14(17)15-9-7-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAHRZIOALAMJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2601228.png)
![4,5-Dimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2601231.png)
![N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2601233.png)
![N-[(4-methoxyphenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2601234.png)
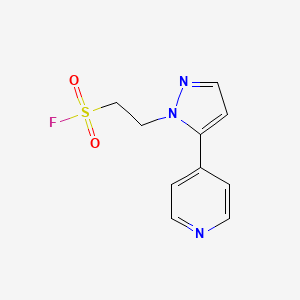
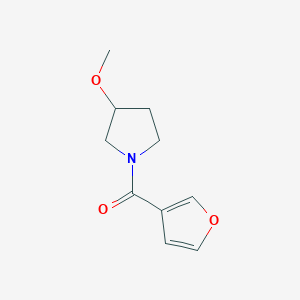

![N-(4-chloro-2-fluorophenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2601241.png)
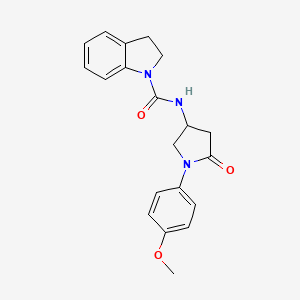

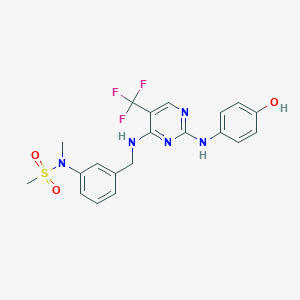
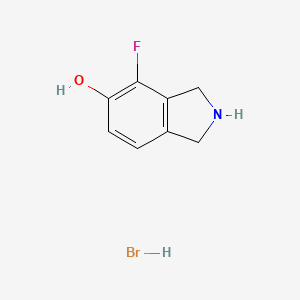
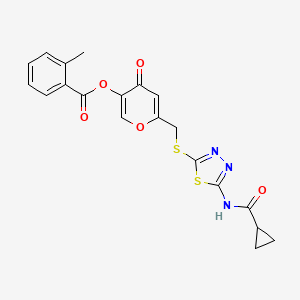
![2-[3-(methoxymethyl)phenyl]-N-(2-oxo-1-phenylazetidin-3-yl)acetamide](/img/structure/B2601249.png)
